molecular formula C7H4I2N2O B3295218 3,4-Diiodo-6-hydroxy-1H-indazole CAS No. 887570-26-5

3,4-Diiodo-6-hydroxy-1H-indazole

Cat. No.: B3295218
CAS No.: 887570-26-5
M. Wt: 385.93 g/mol
InChI Key: MJWAPGAQTKOEFC-UHFFFAOYSA-N
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Description

3,4-Diiodo-6-hydroxy-1H-indazole: is a chemical compound with the molecular formula C7H4I2N2O and a molecular weight of 385.93 g/mol . This compound belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 4 positions, along with a hydroxyl group at the 6 position, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-6-hydroxy-1H-indazole typically involves the iodination of 6-hydroxy-1H-indazole. One common method includes the reaction of 6-hydroxy-1H-indazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodo-6-hydroxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation of the hydroxyl group yields a ketone.

    Reduction Products: Reduction of the hydroxyl group results in the formation of a hydrogen atom at the 6 position.

Scientific Research Applications

Chemistry: 3,4-Diiodo-6-hydroxy-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indazole core is known for its biological activity, and the presence of iodine atoms can enhance the compound’s interaction with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including dyes and polymers. Its unique properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of 3,4-Diiodo-6-hydroxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain kinases, which are enzymes involved in cell signaling and growth .

Comparison with Similar Compounds

  • 6-Iodo-1H-indazole
  • 3,6-Diiodo-1H-indazole
  • 1-Benzyl-3-hydroxy-1H-indazole

Comparison: 3,4-Diiodo-6-hydroxy-1H-indazole is unique due to the specific positions of the iodine atoms and the hydroxyl group. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other indazole derivatives . For instance, the presence of two iodine atoms at the 3 and 4 positions can enhance the compound’s ability to participate in halogen bonding, which is important in drug-receptor interactions.

Properties

IUPAC Name

3,4-diiodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWAPGAQTKOEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diiodo-6-hydroxy-1H-indazole
Reactant of Route 2
3,4-Diiodo-6-hydroxy-1H-indazole
Reactant of Route 3
3,4-Diiodo-6-hydroxy-1H-indazole
Reactant of Route 4
3,4-Diiodo-6-hydroxy-1H-indazole
Reactant of Route 5
3,4-Diiodo-6-hydroxy-1H-indazole
Reactant of Route 6
3,4-Diiodo-6-hydroxy-1H-indazole

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